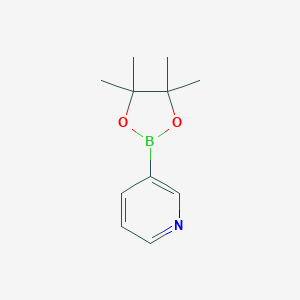

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

描述

属性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMDFESAXKSEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370426 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329214-79-1 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,4,5,5,-Tetramethyl-1,2,3-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a key building block in modern organic synthesis. Also known as 3-pyridylboronic acid pinacol ester, this versatile reagent is instrumental in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document details its synthesis, physical and chemical properties, and provides a case study of its application in the synthesis of a prominent pharmaceutical agent.

Core Properties and Specifications

This compound is a white to off-white crystalline solid at room temperature.[1] It is valued for its stability and ease of handling compared to the corresponding boronic acid, making it a preferred reagent in many synthetic applications.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₆BNO₂ | [1] |

| Molecular Weight | 205.06 g/mol | [1][2] |

| CAS Number | 329214-79-1 | [1][2] |

| Melting Point | 102-106 °C | [1][3] |

| Boiling Point | 300.9 ± 15.0 °C (Predicted) | [3] |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in acetone and other common organic solvents. | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage | Inert atmosphere, Room Temperature | [3] |

Spectroscopic Data

| Spectrum Type | Key Data |

| ¹H NMR | Characteristic signals for the pyridyl protons are expected in the aromatic region (δ 7.0-9.0 ppm), and a sharp singlet for the twelve equivalent methyl protons of the pinacol group is expected around δ 1.3 ppm. |

| ¹³C NMR | Signals for the pyridine ring carbons are expected in the range of δ 120-150 ppm. The quaternary carbons of the pinacol group typically appear around δ 84 ppm, and the methyl carbons around δ 25 ppm. The carbon attached to the boron atom will also have a characteristic chemical shift. |

| FT-IR | Expected to show characteristic C-H stretching and bending frequencies for the aromatic and aliphatic groups, C=N and C=C stretching vibrations for the pyridine ring, and B-O and B-C stretching vibrations. |

| Mass Spec | The mass spectrum will show the molecular ion peak (M⁺) at m/z 205, corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the pinacol group or parts of the pyridine ring. A mass spectrum (GC) is available that shows the expected molecular ion.[4] |

Synthesis of this compound

There are several established methods for the synthesis of this compound. The choice of method often depends on the starting materials, scale, and desired purity.

Method 1: Esterification of 3-Pyridylboronic Acid

This is a straightforward method that involves the reaction of 3-pyridylboronic acid (or its trimeric boroxine form) with pinacol. The reaction is typically carried out in a solvent such as toluene with azeotropic removal of water to drive the reaction to completion.

Experimental Protocol: [5]

-

A round-bottomed flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser is charged with tris(3-pyridyl)boroxin (1.0 eq), pinacol (3.8 eq), and toluene.

-

The mixture is heated to reflux in an oil bath at 120 °C for approximately 2.5 hours, or until the reaction mixture turns from cloudy to clear.

-

The solution is then concentrated under reduced pressure using a rotary evaporator to yield a solid residue.

-

The solid is suspended in cyclohexane and heated to 85 °C with stirring for 30 minutes.

-

After cooling to room temperature, the slurry is filtered, and the solid is washed with cyclohexane and dried under vacuum to afford the product as a white solid.

Method 2: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of a halide (in this case, 3-bromopyridine or 3-chloropyridine) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method is highly efficient and tolerates a wide range of functional groups.

Experimental Protocol:

-

To a reaction vessel, add 3-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Anhydrous solvent, such as dioxane or toluene, is added.

-

The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization.

Method 3: Halogen-Metal Exchange followed by Borylation

This classic method involves the reaction of 3-halopyridine with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures to form a 3-lithiopyridine or 3-pyridyl Grignard reagent. This intermediate is then quenched with a boron electrophile, such as triisopropyl borate, followed by esterification with pinacol.

Experimental Protocol:

-

A solution of 3-bromopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate is added dropwise at -78 °C, and the reaction is allowed to warm to room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried, and concentrated to give the crude boronic acid.

-

The crude boronic acid is then esterified with pinacol as described in Method 1.

Chemical Properties and Applications

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are common motifs in pharmaceuticals and other functional materials.

The Suzuki-Miyaura Coupling Reaction

In a typical Suzuki-Miyaura coupling, an organoboron compound (like our title compound) reacts with an organic halide or triflate in the presence of a palladium catalyst and a base.

Application in Drug Discovery: Synthesis of Abiraterone

A prominent example of the use of this compound in drug synthesis is in the preparation of Abiraterone.[7][8][9] Abiraterone (marketed as Zytiga) is a crucial medication for the treatment of castration-resistant prostate cancer.[5][10] The key step in its synthesis involves a Suzuki-Miyaura coupling between a steroidal enol triflate and this compound to introduce the 3-pyridyl moiety.[7][9]

Mechanism of Action of Abiraterone:

Abiraterone acts by inhibiting the enzyme CYP17A1, which is a key enzyme in the androgen biosynthesis pathway.[2][5][10] CYP17A1 has two distinct activities: 17α-hydroxylase and 17,20-lyase. By inhibiting both of these activities, Abiraterone effectively blocks the production of androgens, such as testosterone, which are critical for the growth and survival of prostate cancer cells.[2][5]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, particularly for the construction of carbon-carbon bonds in the synthesis of pharmaceuticals and other complex molecules. Its stability, versatility in Suzuki-Miyaura coupling reactions, and the availability of multiple reliable synthetic routes make it an indispensable tool for researchers and drug development professionals. The successful application of this compound in the synthesis of the life-saving drug Abiraterone underscores its significance in medicinal chemistry. This guide provides the essential technical information for its synthesis and application, facilitating its effective use in the laboratory.

References

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Abiraterone acetate - Wikipedia [en.wikipedia.org]

- 6. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103242410A - Preparation method of abiraterone acetate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

A Technical Guide to 3-Pyridylboronic Acid Pinacol Ester (CAS: 329214-79-1) for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridylboronic acid pinacol ester, also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. Its stability, commercial availability, and reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have established it as a cornerstone for the construction of complex molecular architectures.[1][2][3] This guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of 3-pyridylboronic acid pinacol ester, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and use in Suzuki-Miyaura coupling are provided, alongside an exploration of its application in the synthesis of bioactive molecules targeting critical signaling pathways.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of 3-pyridylboronic acid pinacol ester is presented in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 329214-79-1 | [4] |

| Molecular Formula | C₁₁H₁₆BNO₂ | [4] |

| Molecular Weight | 205.06 g/mol | [4] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 102-104.4 °C | N/A |

| Boiling Point | 300.9 ± 15.0 °C (Predicted) | N/A |

| Solubility | Soluble in acetone and other common organic solvents. | N/A |

| SMILES | CC1(C)OB(OC1(C)C)c2cccnc2 | N/A |

| InChI | 1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h5-8H,1-4H3 | N/A |

Synthesis and Handling

3-Pyridylboronic acid pinacol ester can be synthesized through various methods, with the reaction of tris(3-pyridyl)boroxin with pinacol being a common and scalable approach.[1]

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid Pinacol Ester[1]

Materials:

-

Tris(3-pyridyl)boroxin·0.85 H₂O

-

Pinacol

-

Toluene

-

Cyclohexane

Procedure:

-

A 250-mL, one-necked, round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser and a nitrogen inlet is charged with tris(3-pyridyl)boroxin·0.85 H₂O (3.0 g, 9.1 mmol), pinacol (4.07 g, 34.4 mmol), and 120 mL of toluene.

-

The solution is heated at reflux for 2.5 hours in a 120°C oil bath. The reaction is complete when the mixture changes from cloudy-white to clear.

-

The solution is then concentrated under reduced pressure on a rotary evaporator to yield a solid residue.

-

The solid is suspended in 15 mL of cyclohexane and the slurry is heated to 85°C and stirred at this temperature for 30 minutes.

-

The mixture is allowed to cool slowly to room temperature.

-

The slurry is filtered, and the solid is rinsed twice with the mother liquor, washed with 3 mL of cyclohexane, and dried under vacuum to afford 3-pyridylboronic acid pinacol ester as a white solid (yield: 82%).

Handling and Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is an irritant, causing skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 3-pyridylboronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the 3-pyridyl moiety and various aryl or vinyl halides or triflates, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[2][5]

Experimental Protocol: General Suzuki-Miyaura Coupling[6][7]

Materials:

-

Aryl or vinyl halide/triflate

-

3-Pyridylboronic acid pinacol ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide/triflate, 3-pyridylboronic acid pinacol ester, and the base.

-

Add the solvent, followed by the palladium catalyst.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

References

physical properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties and applications of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a key building block in modern organic synthesis. Its versatility, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable reagent in the development of novel pharmaceuticals and functional materials.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key physical properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₆BNO₂ |

| Molecular Weight | 205.06 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 102-106 °C[1] |

| Boiling Point | 300.9 ± 15.0 °C (Predicted) |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in Acetone |

| Storage Temperature | Room Temperature, under inert atmosphere |

Applications in Organic Synthesis

This compound is a versatile reagent widely employed in organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] This reactivity is crucial for the construction of complex molecular architectures found in many pharmaceutical agents and advanced materials.[1] The pinacol ester group offers improved stability and solubility compared to the corresponding boronic acid, facilitating its use in a broader range of reaction conditions.[1]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction utilizing this compound. This procedure is illustrative and may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)

-

Base (e.g., K₂CO₃) (2.0 mmol)

-

Solvent (e.g., 1,4-dioxane and water, 4:1 mixture) (10 mL)

Procedure:

-

To a dry Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

3-pyridylboronic acid pinacol ester molecular weight and formula

For researchers, scientists, and professionals in drug development, 3-pyridylboronic acid pinacol ester is a versatile building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its pyridine moiety is a common feature in many biologically active compounds, making this reagent a valuable tool in medicinal chemistry.

Core Molecular Data

The fundamental properties of 3-pyridylboronic acid pinacol ester are summarized below, providing a clear reference for experimental planning and stoichiometric calculations.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₆BNO₂ | [1][2][3] |

| Molecular Weight | 205.06 g/mol | [1][2][3] |

| CAS Number | 329214-79-1 | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 102-104.4 °C | [2] |

Synthetic Utility and Reaction Pathway

3-Pyridylboronic acid pinacol ester is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a carbon-carbon bond between the pyridine ring and an aryl or vinyl halide/triflate. This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures, which are prevalent in pharmaceuticals.

Logical Workflow of a Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the typical logical workflow for setting up a Suzuki-Miyaura cross-coupling reaction involving 3-pyridylboronic acid pinacol ester.

Caption: Logical workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following provides a detailed, generalized methodology for a Suzuki-Miyaura cross-coupling reaction using 3-pyridylboronic acid pinacol ester. Specific conditions such as the choice of catalyst, base, solvent, and reaction temperature may need to be optimized for different substrates.

Materials:

-

Aryl or vinyl halide/triflate (1.0 eq)

-

3-Pyridylboronic acid pinacol ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, DMF)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the aryl or vinyl halide/triflate, 3-pyridylboronic acid pinacol ester, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the anhydrous, degassed solvent via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel, to yield the desired coupled product.

-

Characterization: Characterize the purified product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.

Signaling Pathway Context: Inhibition of a Hypothetical Kinase

Many kinase inhibitors incorporate a pyridine ring. The synthesis of such inhibitors can be achieved using 3-pyridylboronic acid pinacol ester. The diagram below illustrates a hypothetical signaling pathway where a synthesized inhibitor, incorporating the 3-pyridyl moiety, blocks the action of a kinase.

Caption: Hypothetical kinase signaling pathway and its inhibition.

References

An In-depth Technical Guide to the Solubility of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a key building block in modern synthetic chemistry. Given the limited availability of public, quantitative solubility data for this specific reagent, this document focuses on the general solubility trends for related boronic acid pinacol esters and presents detailed experimental protocols to enable researchers to determine solubility in various organic solvents for their specific applications.

Introduction to this compound

This compound, also known as 3-pyridineboronic acid pinacol ester, is a heterocyclic organic compound widely utilized in organic synthesis.[1][2] Its prominence stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs). Understanding the solubility of this reagent is crucial for reaction optimization, purification, and formulation development.

General Solubility Profile of Boronic Acid Pinacol Esters

-

Ethers (e.g., diethyl ether, dioxane, tetrahydrofuran)

-

Aromatic hydrocarbons (e.g., toluene, benzene)

-

Chlorinated solvents (e.g., chloroform, dichloromethane)[4][5]

-

Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)

The solubility in non-polar aliphatic hydrocarbons like hexane or methylcyclohexane is expected to be lower.[4][5]

Quantitative Solubility Data

As noted, specific quantitative solubility data for this compound is not extensively published. The following table is provided as a template for researchers to record their experimentally determined solubility values. The subsequent sections detail the protocols for obtaining this data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Tetrahydrofuran | 25 | Gravimetric | ||

| e.g., Acetone | 25 | Gravimetric | ||

| e.g., Toluene | 25 | Gravimetric | ||

| e.g., Chloroform | 25 | Gravimetric | ||

| e.g., Methanol | 25 | Gravimetric | ||

| e.g., Dimethylformamide | 25 | Gravimetric |

Experimental Protocols for Solubility Determination

Two robust methods for determining the solubility of solid compounds in organic solvents are the gravimetric shake-flask method and the dynamic method.

This is a widely used and accurate method for determining equilibrium solubility.[6][7]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

High-purity organic solvents

-

Analytical balance (precision of at least 0.1 mg)

-

Sealed vials or flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Pre-weighed vials for collecting the filtrate

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.[7]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[8]

-

Sample Separation: After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle. Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial.[6] This step should be performed quickly to minimize temperature changes and solvent evaporation.

-

Solvent Evaporation and Mass Determination: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's melting point of 102-104.4 °C or using a rotary evaporator).[8]

-

Final Weighing: Once the solvent is fully removed, cool the vial in a desiccator and weigh it again to determine the mass of the dissolved solid.[9]

-

Calculation: Calculate the solubility using the mass of the dissolved solid and the volume of the solvent used.

Caption: Workflow for the Gravimetric Shake-Flask Solubility Determination.

This method relies on observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[3][4][5]

Objective: To determine the solubility of this compound as a function of temperature.

Materials:

-

This compound (high purity)

-

High-purity organic solvents

-

Analytical balance

-

Glass vials or test tubes with airtight seals

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable heating/cooling rate

-

Luminance probe or a device to detect turbidity (visual inspection can also be used)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the solute and solvent into a glass vial to achieve a known mole fraction or concentration. Add a small magnetic stir bar and seal the vial tightly.[3]

-

Solubility Measurement: Place the sealed vial in the controlled temperature bath and begin stirring.

-

Heating and Observation: Slowly heat the sample at a controlled rate (e.g., 0.1-0.5 °C/min). Continuously monitor the turbidity of the solution.

-

Record Temperature: The solubility temperature is the point at which the last solid particles of the solute disappear, resulting in a clear solution. Record this temperature.[3]

-

Data Analysis: Repeat the measurement for several different concentrations of the solute in the same solvent. Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute. The resulting curve represents the solubility of the compound in the chosen solvent over a range of temperatures.[3]

Application in Synthesis: The Suzuki-Miyaura Coupling

The solubility of this compound is of paramount importance in its application in Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate solvent system is critical to ensure that all reactants (the boronic ester, the aryl/vinyl halide, the base, and the palladium catalyst) remain in solution to facilitate an efficient reaction.

Caption: Logical workflow of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

While a comprehensive public database of solubility for this compound is not currently available, its chemical structure suggests good solubility in a range of common organic solvents. For drug development professionals and researchers requiring precise solubility data for process optimization, formulation, or kinetic studies, the detailed gravimetric and dynamic methods provided in this guide offer reliable and accurate approaches to generate this critical information in-house. This enables informed solvent selection, leading to more efficient and reproducible synthetic outcomes.

References

- 1. This compound | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. benchchem.com [benchchem.com]

- 9. revroum.lew.ro [revroum.lew.ro]

Technical Guide: Spectral Analysis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Compound Overview

Compound Name: this compound Synonyms: 3-Pyridylboronic acid pinacol ester, 2-(3-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS Number: 329214-79-1[1] Molecular Formula: C₁₁H₁₆BNO₂[1] Molecular Weight: 205.06 g/mol [1]

This compound is a stable, solid boronic acid ester widely used in Suzuki-Miyaura cross-coupling reactions to introduce a pyridine-3-yl moiety into various molecular scaffolds. Accurate spectral characterization is crucial for confirming its identity and purity.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.9 - 9.1 | s | - | H-2 (Pyridine) |

| ~8.6 - 8.7 | d | ~4.7 | H-6 (Pyridine) |

| ~8.0 - 8.2 | dt | ~7.9, 1.9 | H-4 (Pyridine) |

| ~7.3 - 7.4 | dd | ~7.9, 4.8 | H-5 (Pyridine) |

| 1.34 | s | - | -CH₃ (Pinacol) |

Note: Chemical shifts are referenced to a standard solvent signal. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 157 | C-2 (Pyridine) |

| ~150 - 152 | C-6 (Pyridine) |

| ~140 - 142 | C-4 (Pyridine) |

| ~123 - 125 | C-5 (Pyridine) |

| ~84 - 85 | C (Pinacol ester) |

| ~24 - 25 | -CH₃ (Pinacol) |

Note: The carbon attached to the boron atom (C-3 of the pyridine ring) is often not observed or is very broad due to quadrupolar relaxation of the boron nucleus.

IR (Infrared) Spectroscopy

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2930 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1590 - 1560 | Medium | C=C/C=N stretch (Pyridine ring) |

| ~1420 - 1380 | Medium | C-H bend (Aliphatic) |

| ~1360 - 1320 | Strong | B-O stretch |

| ~1140 | Strong | C-O stretch |

MS (Mass Spectrometry)

Table 4: Mass Spectrometry Data (GC-MS, EI)

| m/z | Relative Intensity (%) | Assignment |

| 205 | ~50 | [M]⁺ (Molecular Ion) |

| 190 | ~100 | [M - CH₃]⁺ |

| 100 | ~75 | [M - C₆H₁₁O₂]⁺ |

| 78 | ~40 | [C₅H₄N]⁺ (Pyridyl fragment) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared Spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. For more detailed analysis or in case of ambiguity, comparison with a certified reference standard is recommended.

References

An In-depth Technical Guide to 3-Pyridylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylboronic acid pinacol ester is a versatile and indispensable reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its significance stems from its role as a key building block in the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-pyridylboronic acid pinacol ester, with a focus on its practical utility for researchers in drug discovery and development.

Chemical Structure and Properties

3-Pyridylboronic acid pinacol ester, also known as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is an organic compound featuring a pyridine ring linked to a boronic acid protected as a pinacol ester.[3] This protective group enhances the stability of the boronic acid, making it less prone to degradation and easier to handle and store compared to the free boronic acid.[2]

The chemical structure is as follows:

IUPAC Name: this compound Synonyms: 3-Pyridineboronic acid pinacol ester, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Physicochemical Properties

A summary of the key quantitative data for 3-pyridylboronic acid pinacol ester is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆BNO₂ | [3][4][5] |

| Molecular Weight | 205.06 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 102-104.4 °C | [3] |

| CAS Number | 329214-79-1 | [3][4][5] |

Synthesis of 3-Pyridylboronic Acid Pinacol Ester

Several synthetic routes to 3-pyridylboronic acid pinacol ester have been developed, with the most common methods involving the reaction of a pyridine derivative with a boron source. These methods include metal-halogen exchange followed by borylation and palladium-catalyzed cross-coupling reactions.[7]

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 3-pyridylboronic acid pinacol ester from 3-bromopyridine.

Caption: General workflow for the synthesis of 3-pyridylboronic acid pinacol ester.

Experimental Protocols

Synthesis of 3-Pyridylboronic Acid Pinacol Ester from 3-Bromopyridine

This protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

3-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled THF while maintaining the temperature below -70 °C.

-

Add a solution of 3-bromopyridine in anhydrous THF dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. Stir for 30 minutes at this temperature.

-

To the resulting solution of 3-lithiopyridine, add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-pyridylboronic acid pinacol ester as a white solid.

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 3-pyridylboronic acid pinacol ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring of the boronic ester and an aryl or vinyl halide (or triflate), a common structural motif in many pharmaceutical agents.[1] The pyridine moiety is a prevalent heterocycle in drug molecules due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol provides a general procedure for the cross-coupling of 3-pyridylboronic acid pinacol ester with a generic aryl bromide.

Materials:

-

3-Pyridylboronic acid pinacol ester

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a Schlenk flask, combine 3-pyridylboronic acid pinacol ester (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent and a small amount of degassed water.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Conclusion

3-Pyridylboronic acid pinacol ester is a cornerstone reagent for the synthesis of complex molecules in drug discovery and development. Its stability, versatility, and efficiency in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists. The detailed protocols and structured data provided in this guide are intended to facilitate its effective use in the laboratory, ultimately accelerating the discovery of new therapeutic agents.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Stability and Storage of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a key building block in pharmaceutical and materials science research. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Compound Overview

Chemical Name: this compound Synonyms: 3-Pyridylboronic acid pinacol ester, Pyridine-3-boronic acid pinacol ester CAS Number: 329214-79-1 Molecular Formula: C₁₁H₁₆BNO₂[1][2] Molecular Weight: 205.06 g/mol [1][2]

This compound belongs to the family of boronic acid pinacol esters, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The pinacol ester group serves to protect the boronic acid moiety, enhancing its stability and ease of handling compared to the free boronic acid.

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound. The following conditions are recommended based on safety data sheets and general knowledge of boronic esters.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C) or freezing (≤ -10°C).[3][4] | To minimize thermal degradation and potential hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Light | Store in a light-resistant container. | To prevent potential photodegradation. |

| Container | Keep container tightly closed.[5] | To prevent ingress of moisture and air. |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. | The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] |

Stability Profile and Degradation Pathways

While the pinacol ester enhances stability, this compound is susceptible to degradation under certain conditions. The primary degradation pathway for boronic acid pinacol esters is hydrolysis. Other potential degradation routes include thermal decomposition and photolysis.

Hydrolytic Stability

Hydrolysis is the most significant degradation pathway for arylboronic acid pinacol esters. In the presence of water, the ester can hydrolyze to the corresponding 3-pyridylboronic acid and pinacol. This reaction is reversible but can be significant, especially under non-anhydrous conditions or at non-neutral pH.

The general mechanism for the hydrolysis of a boronic ester is depicted below:

Caption: General hydrolysis pathway of boronic esters.

Thermal Stability

Thermal degradation can occur at elevated temperatures. While specific thermogravimetric analysis (TGA) data for this compound is not publicly available, it is recommended to store it at cool or sub-zero temperatures to minimize the risk of thermal decomposition.[3][4]

Photostability

Heteroaromatic compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation. Although specific photostability studies on this compound are not widely published, it is prudent to protect the compound from light during storage and handling. Photostability testing should be conducted according to ICH Q1B guidelines if the compound is to be used in light-sensitive applications.[6][7][8]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and elucidate degradation pathways.

General Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Example Protocol for Hydrolytic Stability Testing

This protocol provides a general framework for assessing the hydrolytic stability of this compound.

Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Phosphate buffer (pH 7.4)

-

HPLC system with UV and/or MS detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.

-

Basic Hydrolysis: Add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 0.1 mg/mL.

-

Neutral Hydrolysis: Add a known volume of the stock solution to pH 7.4 phosphate buffer to achieve a final concentration of approximately 0.1 mg/mL.

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method. The mobile phase should be optimized to separate the parent compound from its potential degradants (3-pyridylboronic acid and pinacol).

-

Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of degradation over time and determine the degradation kinetics if possible.

Biological Context and Signaling Pathways

Currently, there is limited direct evidence in publicly accessible literature detailing the specific involvement of this compound in defined signaling pathways. However, boronic acids and their derivatives are of significant interest in medicinal chemistry. They are known to interact with diol-containing molecules, such as carbohydrates and certain amino acid side chains. This property has led to their investigation as inhibitors of enzymes, such as proteases, and as sensors for biological molecules.

The pyridine moiety can also participate in hydrogen bonding and metal coordination, potentially influencing interactions with biological targets. Further research is required to elucidate the specific biological roles and signaling pathways that may be modulated by this compound.

Conclusion

This compound is a valuable reagent that requires careful storage and handling to ensure its stability. The primary route of degradation is hydrolysis, and exposure to moisture, elevated temperatures, and light should be minimized. For critical applications, a comprehensive stability assessment through forced degradation studies is recommended to understand its degradation profile and ensure the reliability of experimental results. As research into the biological activities of pyridine boronic esters continues, a deeper understanding of their interactions with cellular pathways is anticipated.

References

- 1. This compound | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-(3-Pyridinyl)phenylboronic acid pinacol ester CAS#: 929203-04-3 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. carlroth.com [carlroth.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 3-Pyridylboronic Acid Pinacol Ester

For Immediate Release

A Comprehensive Safety Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the hazards and safety precautions associated with 3-pyridylboronic acid pinacol ester, a versatile building block in modern synthetic chemistry, particularly in the realm of drug discovery and development. This guide is intended for laboratory personnel, researchers, and all professionals who may handle this compound, offering a consolidated resource for its safe utilization.

Executive Summary

3-Pyridylboronic acid pinacol ester (CAS No. 329214-79-1) is a key reagent in Suzuki-Miyaura cross-coupling reactions, valued for its ability to introduce a pyridine moiety into complex molecules. While an invaluable synthetic tool, it is imperative that users are thoroughly familiar with its potential hazards and the requisite safety measures to mitigate risk. This guide outlines the known hazards, provides clear, quantitative data, and details established protocols for safe handling, storage, and emergency procedures.

Hazard Identification and Classification

3-Pyridylboronic acid pinacol ester is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.

Table 1: GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

Source: ECHA, PubChem[1]

Pictogram:

Signal Word: Warning [1][2][3]

Hazard Statements:

Physicochemical and Toxicological Data

A thorough understanding of the compound's properties is fundamental to its safe handling.

Table 2: Physicochemical Properties

| Property | Value |

| CAS Number | 329214-79-1 |

| Molecular Formula | C₁₁H₁₆BNO₂ |

| Molecular Weight | 205.06 g/mol [2][4][5] |

| Appearance | Solid |

| Melting Point | 102-104.4 °C[2] |

| Solubility | Insoluble in water; Soluble in ethyl acetate (15mg/mL) and acetone.[3] |

Table 3: Toxicological Summary

| Endpoint | Data |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. The toxicological properties have not been fully investigated. |

| Skin Irritation | Causes skin irritation (Category 2).[1][2] |

| Eye Irritation | Causes serious eye irritation (Category 2).[1][2] |

| Respiratory Irritation | May cause respiratory irritation (Category 3).[1][2] |

| Carcinogenicity | No data available. Not classified as a carcinogen by IARC, NTP, or OSHA. |

| Mutagenicity | No data available. |

| Reproductive Toxicity | No data available. |

Experimental Protocols for Hazard Assessment

While specific toxicological studies for 3-pyridylboronic acid pinacol ester are not publicly available, the GHS classifications are based on standardized methodologies. The following are representative, internationally recognized protocols for assessing the key hazards associated with this compound.

Skin Irritation Testing (Representative Protocol: OECD Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test is a validated alternative to traditional animal testing for skin irritation.

-

Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model. The irritancy potential is determined by the resulting cell viability, measured by the enzymatic conversion of MTT to formazan.

-

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissue cultures are equilibrated in an appropriate assay medium.

-

Test Substance Application: A defined amount of the test substance (solid or liquid) is applied uniformly over the tissue surface.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).

-

Viability Assessment: Tissues are incubated with MTT solution. Viable cells reduce the MTT to a blue formazan precipitate.

-

Extraction and Measurement: The formazan is extracted, and the optical density is measured spectrophotometrically.

-

Data Interpretation: Cell viability is expressed as a percentage relative to negative controls. A mean viability of ≤ 50% classifies the substance as a skin irritant (UN GHS Category 2).

-

Eye Irritation Testing (Representative Protocol: OECD Guideline 492 - Reconstructed Human Cornea-like Epithelium (RhCE) Test Method for Identifying Chemicals Not Requiring Classification and Labelling for Eye Irritation or Serious Eye Damage)

This in vitro method assesses the potential for a chemical to cause eye irritation.

-

Principle: The test chemical is applied to a reconstructed human cornea-like epithelium (RhCE) model. The endpoint is cell viability, determined by the MTT assay.

-

Methodology:

-

Tissue Preparation: RhCE tissue models are pre-incubated to ensure tissue integrity.

-

Test Substance Application: A defined volume (for liquids) or mass (for solids) of the test substance is applied to the epithelial surface.

-

Exposure and Rinsing: Tissues are exposed for a set duration (e.g., 30 minutes for liquids), after which the test substance is thoroughly rinsed off.

-

Post-Exposure Incubation: The tissues are incubated for a defined post-exposure period to allow for the expression of cytotoxic effects.

-

MTT Viability Assay: Similar to the skin irritation protocol, tissues are incubated with MTT, and the resulting formazan is extracted and quantified.

-

Data Interpretation: A reduction in tissue viability below a defined threshold (e.g., ≤ 60%) indicates that the substance is an eye irritant (UN GHS Category 1 or 2).

-

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safety is crucial when handling 3-pyridylboronic acid pinacol ester.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[2] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator (e.g., N95 dust mask) if ventilation is inadequate or for handling large quantities.[2] |

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 5: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[4] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4] |

Spill and Leak Procedures:

-

Small Spills: Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Prevent dust clouds. Ventilate the area. Collect the spilled material and dispose of it in accordance with local, state, and federal regulations.

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring safety.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste and empty containers in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Conclusion

3-Pyridylboronic acid pinacol ester is a valuable synthetic intermediate. Its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines presented in this document, researchers and professionals can effectively mitigate the risks of skin, eye, and respiratory irritation, ensuring a safe and productive laboratory environment. It is recommended that a current Safety Data Sheet (SDS) for this compound always be readily accessible in the workspace.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This protocol is invaluable for the synthesis of 3-arylpyridines, a crucial structural motif in numerous pharmaceutical agents and bioactive molecules.[1][2] The pinacol ester of 3-pyridylboronic acid offers enhanced stability and is a key building block for creating carbon-carbon bonds under mild conditions.[1][3]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond.[4][5][6] The use of this compound allows for the introduction of a 3-pyridyl group into various molecular scaffolds. This is particularly significant in drug discovery, where the pyridine ring can improve metabolic stability and lipophilicity.[1]

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst.[4][5]

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a typical Suzuki-Miyaura coupling reaction is outlined below. It involves the careful assembly of reactants under an inert atmosphere, followed by heating and product purification.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Experimental Protocols

Below is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the substrate.

Materials:

-

Aryl halide (e.g., aryl bromide, iodide, or chloride)

-

This compound

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), often with water

Procedure:

-

To a reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (and water, if applicable) via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv) and ligand (if required).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylpyridine.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling with pyridylboronic acid derivatives.

Table 1: Screening of Reaction Conditions

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 16 | Modest |

| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 12 | Good |

| 3 | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 4 | High |

| 4 | PdCl₂(dppf) (10) | - | 2 M Na₂CO₃ | Toluene/Dioxane (4:1) | 85 | 4 | Variable |

Yields are generalized from literature and may vary based on specific substrates.

Table 2: Substrate Scope with Optimized Conditions

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 3-(4-methoxyphenyl)pyridine | 74-90 |

| 2 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 3-(3,5-bis(trifluoromethyl)phenyl)pyridine | 82 |

| 3 | 2-Bromotoluene | 3-(o-tolyl)pyridine | Good |

| 4 | 4-Chlorobenzonitrile | 4-(pyridin-3-yl)benzonitrile | 73 |

| 5 | 5-Bromopyrimidine | 5-(pyridin-3-yl)pyrimidine | 91 |

Optimized conditions typically involve a palladium catalyst like Pd(dppf)Cl₂ or a combination of a palladium precursor and a phosphine ligand, with a suitable base and solvent system as indicated in Table 1.[7]

Applications in Drug Development

The synthesis of 3-arylpyridines via Suzuki-Miyaura coupling is a cornerstone in the development of numerous pharmaceuticals. This structural motif is present in a wide range of approved drugs, highlighting the importance of this synthetic transformation in medicinal chemistry.[2] The ability to readily couple this compound with a diverse array of aryl and heteroaryl halides allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

For example, this methodology has been instrumental in the synthesis of key intermediates for drugs targeting a variety of diseases. The efficiency and functional group tolerance of the Suzuki-Miyaura coupling make it a preferred method in both early-stage discovery and large-scale manufacturing of active pharmaceutical ingredients (APIs).[8][9]

References

- 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine [myskinrecipes.com]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wwjmrd.com [wwjmrd.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Pyridylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing 3-pyridylboronic acid pinacol ester. This key building block is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[1] The protocols outlined below are designed to be a starting point for reaction optimization and can be adapted for a variety of aryl and heteroaryl halides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] The use of 3-pyridylboronic acid pinacol ester is of particular interest due to the prevalence of the pyridine moiety in a vast array of pharmaceuticals and bioactive molecules.[1][4] This stable, easy-to-handle boronate ester allows for the direct introduction of the 3-pyridyl group onto various molecular scaffolds.

Palladium catalysts are central to the success of this transformation. The choice of the palladium source (precatalyst) and the ancillary ligand is critical for achieving high yields and reaction rates, especially when dealing with heteroaromatic substrates which can sometimes inhibit catalyst activity. This document outlines effective palladium catalyst systems and provides detailed experimental procedures for the cross-coupling of 3-pyridylboronic acid pinacol ester with various coupling partners.

Data Presentation: Catalyst Performance in 3-Pyridylboronic Acid Pinacol Ester Cross-Coupling

The following tables summarize quantitative data for the cross-coupling of 3-pyridylboronic acid pinacol ester with different aryl halides, showcasing the performance of various palladium catalyst systems.

Table 1: Cross-Coupling of 3-Pyridylboronic Acid Pinacol Ester with Aryl Bromides

| Entry | Aryl Bromide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O | 100 | 18 | 95 | J. Am. Chem. Soc. 2007, 129, 13001-13007[5] |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | K₃PO₄ (2 equiv) | Dioxane | 100 | 12 | 92 | Org. Lett. 2006, 8, 4083-4086 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 80 | 16 | 88 | J. Org. Chem. 2001, 66, 1433-1438 |

| 4 | 2-Bromopyridine | PdCl₂(dppf) (3 mol%) | - | K₂CO₃ (2 equiv) | DMF | 90 | 24 | 85 | J. Org. Chem. 2005, 70, 5164-5173[4] |

Table 2: Cross-Coupling of 3-Pyridylboronic Acid Pinacol Ester with Aryl Chlorides

| Entry | Aryl Chloride | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O | 110 | 24 | 91 | J. Am. Chem. Soc. 2007, 129, 13001-13007[5] |

| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1.5 mol%) | RuPhos (3 mol%) | K₃PO₄ (2 equiv) | Dioxane | 110 | 18 | 89 | Org. Lett. 2008, 10, 1963-1966 |

| 3 | 2-Chloropyridine | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O | 110 | 24 | 78 | J. Am. Chem. Soc. 2007, 129, 13001-13007[5] |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of 3-pyridylboronic acid pinacol ester.

Protocol 1: General Procedure for Cross-Coupling with Aryl Bromides using Pd(OAc)₂/SPhos

Materials:

-

Aryl bromide (1.0 mmol)

-

3-Pyridylboronic acid pinacol ester (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

To the reaction vessel, add the aryl bromide, 3-pyridylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add toluene and water via syringe.

-

Stir the mixture vigorously and heat to 100 °C in an oil bath.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-